Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate is a heterocyclic compound with a molecular formula of C11H8N2O2S. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing aromatic ring fused to a benzene ring. The compound also contains amino, cyano, and ester functional groups, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of a base such as triethylamine. The reaction is carried out under microwave irradiation for about 20 minutes, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzothiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Methyl 3-amino-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate is unique due to the presence of the cyano group at the 7-position, which can significantly influence its chemical reactivity and biological activity. The combination of amino, cyano, and ester groups in a single molecule provides a versatile platform for further functionalization and exploration in various fields of research .
Properties
IUPAC Name |
methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11(14)10-8(13)7-4-2-3-6(5-12)9(7)16-10/h2-4H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMQECNHCVEEKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC(=C2S1)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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